Structural Differentiation: Piperidin-4-ol Hydroxyl Enables Hydrogen-Bond Donation Absent in Des-Hydroxy Analog
The target compound contains a hydroxyl group on the piperidine ring, introducing one additional hydrogen-bond donor (HBD) relative to the direct analog 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3), which has HBD = 0. The target compound has total HBD = 1, HBA = 5, whereas CAS 244272-35-3 has HBD = 0. This single HBD difference is critical: in the EthR inhibitor SAR, introduction of hydroxyl-containing chains on the piperidine nitrogen reduced intracellular potency (compounds 34–36 vs. 30, 32), demonstrating that hydrophilic substitutions on the piperidine moiety directly modulate membrane permeability and target engagement [1]. The presence of the hydroxyl group also enables the target compound to form an additional hydrogen bond with protein targets—a capability structurally absent in the des-hydroxy comparator.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 1 (one hydroxyl group on piperidine ring) |
| Comparator Or Baseline | 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3): HBD = 0 |
| Quantified Difference | ΔHBD = +1 for target compound; qualitatively alters solubility, permeability, and target hydrogen-bonding capacity |
| Conditions | Calculated from molecular structure; supported by SAR data from Flipo et al. 2011 showing hydroxyl substitutions reduce intracellular EthR activity |
Why This Matters
For procurement decisions in medicinal chemistry programs, the hydroxyl group differentiates this compound as a more polar, hydrogen-bond-capable scaffold versus the des-hydroxy analog, which may be critical for programs targeting binding pockets with hydrogen-bond donor requirements.
- [1] Flipo M, et al. J Med Chem. 2011;54(8):2994-3010. Compounds 34–36 (hydroxyl-substituted) showed strongly reduced ethionamide-boosting activity relative to non-hydroxylated analogs 30 and 32. View Source
